Sodium ethyl sulfate monohydrate
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Overview
Description
Sodium ethyl sulfate monohydrate is an organic compound with the molecular formula C₂H₅NaO₄S·H₂O. It is a sodium salt of ethyl sulfate and is commonly used in various chemical and industrial applications. The compound is known for its solubility in water and its role as an intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ethyl sulfate monohydrate can be synthesized through the reaction of ethanol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction is typically carried out under controlled temperature conditions to prevent the formation of by-products. The general reaction is as follows: [ \text{C}_2\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_2\text{H}_5\text{OSO}_3\text{H} ] [ \text{C}_2\text{H}_5\text{OSO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_2\text{H}_5\text{OSO}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethanol and sulfuric acid are mixed under controlled conditions. The resulting ethyl sulfate is then neutralized with sodium hydroxide to produce the final product. The process may also involve purification steps to remove impurities and ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium ethyl sulfate monohydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to produce ethanol and sodium sulfate.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water and heat.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Hydrolysis: Ethanol and sodium sulfate.
Substitution: Various ethyl-substituted compounds depending on the nucleophile used
Scientific Research Applications
Sodium ethyl sulfate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving the metabolism of ethanol, as ethyl sulfate is a known metabolite of ethanol.
Medicine: Investigated for its potential use in drug formulations and as a biomarker for alcohol consumption.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of sodium ethyl sulfate monohydrate involves its dissociation in water to release sodium ions and ethyl sulfate ions. The ethyl sulfate ion can undergo further reactions depending on the environment. In biological systems, it is metabolized to ethanol and sulfate, which are then further processed by the body. The compound’s effects are primarily due to its ability to participate in various chemical reactions and its role as an intermediate in metabolic pathways .
Comparison with Similar Compounds
Sodium sulfate: Na₂SO₄
Sodium bisulfate: NaHSO₄
Sodium sulfite: Na₂SO₃
Comparison:
Sodium ethyl sulfate monohydrate: is unique due to its ethyl group, which allows it to participate in specific organic reactions that other sodium sulfate compounds cannot.
Sodium sulfate: is primarily used as a filler in detergents and in the Kraft process of paper pulping.
Sodium bisulfate: is used as a pH adjuster in various applications.
Sodium sulfite: is commonly used as a preservative and in water treatment .
Properties
CAS No. |
6106-02-1 |
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Molecular Formula |
C2H7NaO5S |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
sodium;ethyl sulfate;hydrate |
InChI |
InChI=1S/C2H6O4S.Na.H2O/c1-2-6-7(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1 |
InChI Key |
PYUOPTRTUJQSKV-UHFFFAOYSA-M |
Canonical SMILES |
CCOS(=O)(=O)[O-].O.[Na+] |
Origin of Product |
United States |
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